molecular formula C8H3F5N2 B3031963 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 89426-93-7

4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B3031963
CAS-Nummer: 89426-93-7
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: OTBZYJFQZSYALD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No: 89426-93-7) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H3F5N2 and a molecular weight of 222.11 g/mol, this compound serves as a privileged scaffold due to its structural resemblance to purine bases, enabling it to interact with a variety of biological polymers . The benzimidazole core is recognized for its exceptional bioavailability, stability, and capacity for diverse non-covalent interactions with biological targets, making it a versatile template for developing new pharmacologically active agents . This compound is specifically engineered for research applications, particularly in the development of novel antimicrobial and antifungal agents. The strategic incorporation of fluorine and trifluoromethyl groups at the 2, 4, and 6 positions is a critical structural modification. Fluorine atoms are known to enhance membrane permeability, metabolic stability, and binding affinity . Research indicates that such halogen and fluoroalkyl substituents at these positions on the benzimidazole ring significantly improve biological activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans . The presence of the trifluoromethyl group, in particular, is a common feature in modern agrochemicals and pharmaceuticals, contributing to improved physicochemical properties and overall efficacy . The primary value of this compound lies in its role as a key synthetic intermediate or a core pharmacophore for constructing more complex molecules. Benzimidazole-based structures have demonstrated potent activity against drug-resistant microbial strains by inhibiting vital processes such as cell wall synthesis, DNA replication (through potential intercalation or groove binding), and energy metabolism . Furthermore, the benzimidazole scaffold is being extensively investigated for a much broader spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antitubercular applications . Researchers can leverage this high-purity building block to explore structure-activity relationships (SAR) and develop new chemical entities targeting various diseases. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBZYJFQZSYALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237655
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-93-7
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-1H-benzimidazole and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods

Industrial production of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzimidazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diamino-2-(trifluoromethyl)-1H-benzimidazole, while oxidation can produce 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole-3-oxide.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

Recent studies have demonstrated that benzimidazole derivatives, including 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit significant antihypertensive activity. Research conducted by Sharma et al. synthesized various derivatives of benzimidazole and assessed their pharmacological properties. The study found that compounds with trifluoromethyl groups displayed enhanced biological activity compared to their non-fluorinated counterparts. Specifically, the presence of fluorine atoms at the 4 and 6 positions increased binding affinity to angiotensin II receptors, which are crucial in regulating blood pressure .

Imaging Agents

Another promising application of this compound is in the development of imaging agents for positron emission tomography (PET). Benzimidazole derivatives have been synthesized as potential ligands for mGluR2 receptors in the brain. These compounds were evaluated for stability in biological systems and showed promising results for brain imaging applications, indicating that 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole could serve as a scaffold for designing novel imaging agents .

Drug Development

The trifluoromethyl group is a significant pharmacophore in drug design due to its ability to enhance metabolic stability and bioavailability. A review highlighted several FDA-approved drugs containing trifluoromethyl groups, emphasizing their therapeutic efficacy across various conditions . The incorporation of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole into drug formulations could potentially lead to the development of new therapies with improved pharmacokinetic profiles.

Polymer Chemistry

In material science, benzimidazole derivatives are explored for their potential use in high-performance polymers due to their thermal stability and mechanical properties. The incorporation of fluorinated groups can enhance the chemical resistance of these materials, making them suitable for applications in harsh environments . Research into the synthesis of difluoroarymethyl-substituted benzimidazoles indicates that these compounds can be utilized as building blocks for advanced polymeric materials .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntihypertensive agentsEnhanced activity due to fluorination
Imaging AgentsPET ligands for mGluR2 receptorsPromising stability and brain penetration
Pharmaceutical ApplicationsDrug developmentImproved bioavailability noted in FDA-approved drugs
Material ScienceHigh-performance polymersEnhanced thermal stability and chemical resistance

Case Study 1: Antihypertensive Activity

In a study focusing on the synthesis of benzimidazole derivatives, several compounds were tested for their ability to lower blood pressure in hypertensive models. The compound 4-(5,6-substituted-2-trifluoromethyl-benzimidazol-1-ylmethyl)-biphenyl-2-carboxylic acid was identified as particularly effective, demonstrating significant reductions in systolic and diastolic blood pressure compared to standard treatments .

Case Study 2: Imaging Applications

A series of benzimidazole derivatives were synthesized and evaluated for their potential as PET imaging agents targeting mGluR2 receptors. The compounds showed favorable plasma stability and low clearance rates in vivo, indicating their suitability for further development as diagnostic tools in neuroimaging .

Wirkmechanismus

The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole with key analogs:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole (89426-93-7) 2-CF₃, 4-F, 6-F C₈H₃F₅N₂ 238.11 High electronegativity, potential antiparasitic activity
2-(Trifluoromethyl)-1H-benzimidazole (312-73-2) 2-CF₃ C₈H₅F₃N₂ 202.14 Antigiardial (IC₅₀: 0.042 µM)
6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole (3671-65-6) 2-CF₃, 6-OCH₃ C₉H₇F₃N₂O 232.16 Reduced metabolic stability vs. fluoro analogs
4,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (4228-88-0) 2-CF₃, 4-Cl, 6-Cl C₈H₃Cl₂F₃N₂ 283.03 Higher lipophilicity; agrochemical applications
4,5,6,7-Tetrafluoro-1H-benzimidazole (4920-46-1) 4-F, 5-F, 6-F, 7-F C₇H₂F₄N₂ 190.10 Lower molecular weight; limited bioactivity data

Key Observations :

  • Fluorine vs.
  • Methoxy Substitution : The 6-methoxy analog (3671-65-6) has reduced metabolic stability due to the oxygen atom’s susceptibility to oxidative degradation, unlike the fluorine atoms in the target compound .
  • Tetrafluoro Analogs : 4,5,6,7-Tetrafluoro-1H-benzimidazole (4920-46-1) lacks the trifluoromethyl group, diminishing its hydrophobic interactions in biological systems .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Critical for hydrophobic interactions with target proteins (e.g., tubulin in parasites). Its absence in tetrafluoro analogs (4920-46-1) reduces potency .
  • Fluorine Position : 4,6-Difluoro substitution enhances electronic effects without steric hindrance, improving binding vs. 5,6-dichloro analogs .
  • Methoxy vs. Fluoro : Methoxy groups (3671-65-6) introduce hydrogen-bonding capacity but reduce stability, whereas fluorine maintains electronegativity and inertness .

Biologische Aktivität

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : 4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
  • CAS Number : 89426-93-7
  • Molecular Formula : C9H4F5N3

Biological Activity Overview

The biological activity of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole has been explored in various studies, demonstrating its potential as an antimicrobial, antiparasitic, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit notable antimicrobial properties. For instance:

  • Activity Against Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
  • Antiparasitic Effects : In vitro studies have demonstrated that similar trifluoromethyl-substituted benzimidazoles possess significant activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values below 1 µM .

Anticancer Properties

4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has been investigated for its anticancer potential:

  • Inhibition of Tumor Cell Growth : Studies have reported that certain benzimidazole derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds related to this structure have shown IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231) .

The mechanisms through which 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism, thereby disrupting their growth and proliferation.
  • Interaction with DNA : Some studies suggest that benzimidazole derivatives can intercalate into DNA, leading to inhibition of replication and transcription processes.

Structure-Activity Relationship (SAR)

The biological activity of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole can be influenced by its structural modifications. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for improving bioavailability and efficacy .

Case Studies

Several case studies highlight the biological activity of benzimidazole derivatives:

  • Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. The most potent compounds showed MIC values ranging from 6.25 to 12.5 µmol/mL against E. coli and S. aureus .
  • Antiparasitic Research : A study evaluated the antiprotozoal activity of various benzimidazoles against Plasmodium falciparum, revealing that some compounds were significantly more active than established treatments like albendazole .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureusMIC = 18 µmol/mL
AntibacterialEscherichia coliMIC = 12.5 µmol/mL
AntiparasiticGiardia intestinalisIC50 < 1 µM
AntiparasiticTrichomonas vaginalisIC50 < 1 µM
AnticancerMDA-MB-231 (breast cancer)IC50 = 8 µg/mL

Q & A

Basic: What are the common synthetic routes for 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

Answer:
The synthesis of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole derivatives typically involves Phillips cyclocondensation , where modified 1,2-phenylenediamine precursors react with trifluoroacetic acid or its derivatives under controlled conditions . Key optimization strategies include:

  • Temperature control : Reactions are often conducted at 80–100°C to balance yield and selectivity.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of fluorinated intermediates.
  • Catalytic additives : Acid catalysts (e.g., HCl or H₂SO₄) accelerate cyclization.
    For example, derivatives synthesized via this method demonstrated potent antiparasitic activity against Giardia intestinalis and Leishmania mexicana in vitro .

Basic: What biological activities have been reported for this compound?

Answer:
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole exhibits broad-spectrum antiparasitic activity , particularly against protozoan pathogens such as Entamoeba histolytica and Trichomonas vaginalis . Its mechanism may involve inhibition of tubulin polymerization or interference with ATP-dependent enzymes in parasites. Additionally, fluorinated benzimidazoles show antimicrobial potential against gram-positive bacteria, with activity comparable to metronidazole .

Advanced: How do computational methods like DFT (B3LYP) aid in structural optimization, and what discrepancies exist between computational and crystallographic data?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely used to optimize the geometry of fluorinated benzimidazoles. For the closely related 4,5,6,7-tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole, DFT-optimized structures showed an RMSD of 0.12 Å compared to X-ray crystallographic data, highlighting minor deviations in bond angles and dihedral arrangements . Discrepancies arise from:

  • Crystal packing effects : Intermolecular forces (e.g., C–H⋯N hydrogen bonds) in solid-state structures are absent in gas-phase DFT models .
  • Electron correlation : B3LYP may underestimate dispersion interactions in fluorinated systems.
    These findings emphasize the need for hybrid approaches combining DFT with molecular dynamics for accurate drug design .

Advanced: How can QSAR models guide the design of derivatives with enhanced antiparasitic activity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors (e.g., logP, polar surface area) with biological data. For 2-(trifluoromethyl)-benzimidazoles:

  • Electron-withdrawing substituents (e.g., -CF₃, -F) at positions 4 and 6 enhance activity by increasing electrophilicity and membrane permeability .
  • Hydrophobic interactions : Derivatives with logP values between 2.5–3.5 exhibit optimal bioavailability .
    A QSAR model for anti-Giardia activity (R² = 0.89) identified molar refractivity and H-bond acceptor count as critical parameters .

Advanced: What strategies address low aqueous solubility in pharmacological testing?

Answer:
Low solubility of fluorinated benzimidazoles can be mitigated via:

  • Cyclodextrin complexation : Methyl-β-cyclodextrin (MβCD) increases solubility by forming inclusion complexes, as demonstrated for the analog 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole .
  • Co-solvent systems : Ethanol-PEG 400 mixtures (1:4 v/v) improve dissolution rates without toxicity .
  • Nanocrystal formulation : Milling to <200 nm particle size enhances surface area and bioavailability .

Advanced: How are SHELX programs applied in crystallographic analysis of benzimidazole derivatives?

Answer:
The SHELX suite (e.g., SHELXL, SHELXD) is critical for refining crystal structures:

  • SHELXL : Refines anisotropic displacement parameters for fluorine atoms, which exhibit high thermal motion due to their electronegativity .
  • SHELXE : Resolves phase problems in twinned crystals, common in fluorinated compounds due to packing disorder .
    For example, SHELXL analysis of a related benzimidazole revealed dihedral angles of 75.97°–86.13° between aromatic rings, informing conformational stability studies .

Advanced: What are the implications of structural deviations in toxicity classification?

Answer:
Structural analogs like 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole are classified as Category III toxins (oral LD₅₀ > 500 mg/kg in rats) . However, substituting chlorine with fluorine reduces hepatotoxicity due to decreased metabolic activation of the benzimidazole ring . Computational toxicity prediction (e.g., ProTox-II) should be paired with in vitro assays to validate safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.